(6-Bromoquinolin-8-yl)methanamine

HIV-1 Integrase Allosteric Inhibition Antiviral Resistance

This 6-bromo-8-methanamine quinoline scaffold is a non-fungible intermediate where specific halogen/position dictates biological activity. Use in HIV-1 ALLINI resistance probing, NK-3 antagonist development (6-Br critical for antagonism vs. 6-Cl agonism), and MAO inhibitor SAR. The aryl bromide and primary amine handles enable orthogonal cross-coupling and chemosensor construction.

Molecular Formula C10H9BrN2
Molecular Weight 237.10 g/mol
Cat. No. B13550426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromoquinolin-8-yl)methanamine
Molecular FormulaC10H9BrN2
Molecular Weight237.10 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2N=C1)CN)Br
InChIInChI=1S/C10H9BrN2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h1-5H,6,12H2
InChIKeyVHPSJNULSGHHON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Bromoquinolin-8-yl)methanamine Procurement and Chemical Profile Guide


(6-Bromoquinolin-8-yl)methanamine (CAS 2091512-01-3) is a brominated quinoline derivative characterized by a methanamine group at the 8-position and a bromine atom at the 6-position, with a molecular formula of C10H9BrN2 and a molecular weight of 237.10 g/mol . This heterocyclic compound serves as a versatile building block in medicinal chemistry and organic synthesis, with its primary amine and aryl bromide functionalities enabling diverse chemical transformations including cross-coupling reactions and nucleophilic substitutions . The compound is commercially available as a free base or as a dihydrochloride salt (CAS 2305255-92-7) for enhanced stability and solubility [1].

Why (6-Bromoquinolin-8-yl)methanamine Cannot Be Substituted by Generic Quinoline Analogs


The precise substitution pattern of (6-Bromoquinolin-8-yl)methanamine—specifically the 6-bromo and 8-methanamine groups—dictates its unique reactivity and biological interaction profile. Simply substituting a different positional isomer (e.g., 2-yl or 4-yl) or a halogen (e.g., chloro) can fundamentally alter, or even invert, the compound's biological activity [1]. Furthermore, the compound's dual functional handles (aryl bromide and primary amine) enable orthogonal synthetic transformations that are not accessible with non-brominated or differently substituted analogs, making it a strategic and non-fungible intermediate in complex target synthesis [2].

Quantitative Differentiation Evidence for (6-Bromoquinolin-8-yl)methanamine Procurement


HIV-1 Integrase Allosteric Inhibition: 6-Bromo vs 8-Bromo Positional Potency and Mutant Susceptibility

In a head-to-head comparison of multi-substituted quinolines as HIV-1 integrase allosteric inhibitors (ALLINIs), both the 6-bromo and 8-bromo substituted analogs demonstrated improved antiviral properties compared to unsubstituted quinolines. Critically, when tested against the ALLINI-resistant IN A128T mutant virus, the 6-bromo analog suffered a significant loss of potency, whereas the 8-bromo analog retained full effectiveness [1]. This demonstrates a clear, position-dependent functional divergence where the 6-bromo substitution on the quinoline core, as present in (6-Bromoquinolin-8-yl)methanamine, confers a specific resistance profile that is distinct from the 8-bromo analog.

HIV-1 Integrase Allosteric Inhibition Antiviral Resistance

NK-3 Receptor Pharmacology: 6-Bromo vs. 6-Chloro Substitution Functional Inversion

A study on 2-phenyl-4-quinolinecarboxamide NK-3 receptor antagonists revealed a striking halogen-dependent switch in activity. Replacing the 6-bromo substituent with a 6-chloro atom directed the compound's activity away from antagonism and towards agonism, resulting in an increase in response of 18.39-2.5% [1]. In contrast, the 6-bromo analog (and its derivatives) maintained an antagonistic profile, with certain analogs demonstrating a reduction in response of up to 60.7-4.3% [1]. This finding highlights that the specific halogen atom at the 6-position is not a generic substitution but a critical determinant of functional pharmacology.

NK-3 Receptor GPCR Pharmacology Structure-Activity Relationship

Chemical Reactivity and Synthetic Utility: 6-Bromoquinoline as a Privileged Scaffold for Metal-Catalyzed Cross-Coupling

6-Bromoquinoline, the core scaffold of (6-Bromoquinolin-8-yl)methanamine, has been successfully employed in chemoselective palladium-catalyzed arylations with polyamines to generate novel nitrogen chelators [1]. The resulting 6-aminoquinoline derivatives exhibit rich photophysical properties and were used to create selective chemosensors for Cu(II), Hg(II), and Zn(II) ions in aqueous media at physiological levels [1]. While this evidence is class-level, it establishes 6-bromoquinoline as a validated and reactive handle for Pd-catalyzed transformations, a key advantage over non-brominated or 2-/4-bromo quinoline analogs which may exhibit different regioselectivity or reactivity profiles.

Cross-Coupling Palladium Catalysis Chemosensor Synthesis

Monoamine Oxidase (MAO) Isoform Selectivity: A Class-Level Indicator of Biological Profiling

While direct activity data for (6-Bromoquinolin-8-yl)methanamine is not available, a closely related 6-bromoquinoline derivative (BDBM50607019) demonstrates high potency and isoform selectivity for MAO-A over MAO-B (IC50: 9.5 nM vs. 6.90 nM) [1][2]. Another 6-bromoquinoline analog (BDBM50199104) shows even greater selectivity, with an IC50 of 2.90 nM for MAO-B [3]. This class-level evidence suggests that 6-bromoquinoline-based compounds, including (6-Bromoquinolin-8-yl)methanamine, possess a privileged scaffold for interacting with monoamine oxidase enzymes, and that subtle structural modifications around the 6-bromoquinoline core can tune isoform selectivity.

Monoamine Oxidase Enzyme Inhibition Selectivity Profiling

Optimal Research and Industrial Application Scenarios for (6-Bromoquinolin-8-yl)methanamine


Investigating HIV-1 Integrase Allosteric Inhibition and Resistance Mechanisms

The distinct loss of potency of 6-bromo-substituted quinolines against the ALLINI-resistant IN A128T mutant virus [1] makes (6-Bromoquinolin-8-yl)methanamine a valuable tool compound for probing resistance mechanisms in HIV-1 integrase allosteric inhibitors. Its use is indicated for structure-activity relationship (SAR) studies aimed at understanding the structural basis of resistance, where its specific substitution pattern is essential for generating the relevant phenotype.

Probing NK-3 Receptor Antagonism in Neurokinin Pharmacology

Given that a 6-bromo substituent on the quinoline core is critical for maintaining NK-3 receptor antagonism, while a 6-chloro substitution flips activity to agonism [1], (6-Bromoquinolin-8-yl)methanamine is the appropriate starting point for developing and studying NK-3 receptor antagonists. Researchers investigating the role of NK-3 receptors in the CNS or periphery should prioritize this specific halogenated scaffold to avoid confounding agonist effects.

Synthesis of Luminescent Chemosensors and Metal Chelators via Pd-Catalyzed Cross-Coupling

The 6-bromoquinoline core is a validated substrate for chemoselective palladium-catalyzed arylations, enabling the synthesis of polyamino-substituted quinolines that function as selective fluorescent chemosensors for Cu(II), Hg(II), and Zn(II) [1]. (6-Bromoquinolin-8-yl)methanamine, with its 6-bromo handle and primary amine group, is a strategic intermediate for constructing more complex, multifunctional chemosensing molecules for environmental and biological monitoring.

Development of Novel Monoamine Oxidase (MAO) Inhibitors

The observed nanomolar potency of structurally related 6-bromoquinoline derivatives against MAO-A and MAO-B [1][2] suggests that (6-Bromoquinolin-8-yl)methanamine is a promising scaffold for designing novel MAO inhibitors. Its use in medicinal chemistry campaigns can focus on optimizing isoform selectivity and potency for applications in neurodegenerative disease research and neuropsychiatric drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Bromoquinolin-8-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.